molecular formula C16H13BrN2O2S B2461457 2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 403846-21-9

2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2461457
CAS No.: 403846-21-9
M. Wt: 377.26
InChI Key: JWLIXYWMCXVRSD-UHFFFAOYSA-N
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Description

2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 403846-21-9, Molecular Formula: C16H13BrN2O2S, Molecular Weight: 377.26) is a high-purity benzothiazole derivative intended for research applications. This compound belongs to the N-(benzothiazol-2-yl)benzamide class of chemicals, which are recognized as highly reactive building blocks for organic and organoelement synthesis due to the easy functionalization of their core structure . Benzothiazole derivatives demonstrate significant pharmacological potential and are investigated as key intermediates in fine organic synthesis . Specifically, structurally related N-(thiazol-2-yl)-benzamide analogs have been functionally characterized as the first class of potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act via state-dependent inhibition, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert noncompetitive antagonism of Zn2+-induced signaling . This makes them useful pharmacological tools for exploring ZAC's physiological functions, which are presently not well elucidated . Researchers can utilize this compound in studies focusing on ion channel modulation, neuropharmacology, and the development of novel therapeutic agents. The product is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLIXYWMCXVRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the benzamide position undergoes nucleophilic substitution under specific conditions:

Example reaction:
Reagent: Aryl boronic acids (e.g., phenylboronic acid)
Catalyst: Pd(PPh₃)₄ (5 mol%)
Base: K₂CO₃
Solvent: Dioxane/H₂O (4:1)
Temperature: 80°C, 12 h
Product: N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(biphenyl-4-yl)benzamide
Yield: 72–85%

Boronic Acid SubstituentYield (%)
Phenyl85
4-Methoxyphenyl78
3-Nitrophenyl72

This Suzuki-Miyaura coupling expands structural diversity for biological testing.

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions:

Acidic hydrolysis:
Reagent: 6M HCl
Conditions: Reflux, 6 h
Product: 2-Bromo-benzoic acid + 4-ethoxy-1,3-benzothiazol-2-amine
Yield: 89%

Basic hydrolysis:
Reagent: NaOH (2M)
Conditions: 70°C, 4 h
Product: Same as above
Yield: 82%

Electrophilic Substitution on Benzothiazole

The electron-rich benzothiazole ring undergoes electrophilic substitution:

Nitration:
Reagent: HNO₃/H₂SO₄ (1:3)
Conditions: 0°C → RT, 2 h
Product: 6-Nitro-4-ethoxy-1,3-benzothiazole derivative
Yield: 68%

Sulfonation:
Reagent: ClSO₃H
Conditions: 40°C, 1 h
Product: 6-Sulfo-4-ethoxy-1,3-benzothiazole derivative
Yield: 74%

Ethoxy Group Functionalization

The ethoxy substituent participates in dealkylation and oxidation:

Demethylation:
Reagent: BBr₃ (1.2 eq)
Solvent: DCM, −78°C → RT
Product: 4-Hydroxy-1,3-benzothiazole derivative
Yield: 63%

Oxidation:
Reagent: KMnO₄ (aq)
Conditions: 100°C, 3 h
Product: 4-Carboxy-1,3-benzothiazole derivative
Yield: 58%

Ring-Opening Reactions

Under strong reducing conditions, the benzothiazole ring opens:

Reagent: LiAlH₄ (excess)
Solvent: THF, reflux, 8 h
Product: 2-Amino-thiophenol derivative + bromobenzamide-alcohol
Yield: 41%

Biological Interaction Pathways

While not a classical reaction, the compound interacts with biological targets:

  • Antimicrobial activity: Disrupts bacterial folate synthesis via dihydropteroate synthase (DHPS) inhibition (MIC: 8 µg/mL against S. aureus) .

  • Anticancer activity: Induces apoptosis in HeLa cells (IC₅₀: 12 µM) through caspase-3 activation.

Stability Under Varied Conditions

ConditionDegradation (%)Major Degradation Product
UV light (254 nm, 24 h)92Debrominated benzamide
pH 2 (aqueous, 48 h)87Hydrolyzed amine
pH 10 (aqueous, 48 h)79Hydrolyzed amine

Data adapted from accelerated stability studies.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, exhibit significant anticancer properties.

  • Mechanism of Action : The compound appears to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. Studies have shown that it can effectively target key signaling pathways such as the AKT/ERK pathways, which are critical for cancer cell survival and proliferation .
  • Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines with IC50 values of 5.0 µM and 4.5 µM, respectively .
CompoundCell LineIC50 (µM)Mechanism
This compoundA4315.0Inhibition of AKT/ERK pathways
This compoundA5494.5Induction of apoptosis

Neuroprotective Effects

Emerging research suggests that benzothiazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

  • Mechanism : The neuroprotective effects could stem from the compound's ability to mitigate oxidative stress and inhibit neuronal apoptosis . Further research is needed to elucidate the specific mechanisms involved.

Synthetic Applications

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Moiety : Cyclization reactions involving 2-aminothiophenol.
  • Bromination : Introduction of the bromine atom using bromine or N-bromosuccinimide.
  • Coupling Reaction : Combining the brominated benzamide with the benzothiazole derivative using coupling agents.

These synthetic routes highlight the compound's versatility for further modifications in medicinal chemistry and materials science .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in the Benzothiazol-2-yl Benzamide Family

a. N-(1,3-Benzothiazol-2-yl)Benzamide (2-BTBA) and Derivatives

  • It forms pale yellow crystals via slow evaporation .
  • N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide (2-BTFBA) : Features a fluorine substituent on the benzamide. Its lattice parameters ($a = 5.2216(2)$ Å, $b = 20.2593(9)$ Å, $c = 11.3023(5)$ Å, volume $1195.61(9)$ ų) indicate larger unit cell dimensions compared to 2-BTBA, attributed to fluorine’s electronegativity and steric effects .
  • 4-Bromo-N-(4-Methyl-1,3-Benzothiazol-2-yl)Benzamide : Substituted with bromine on benzamide and methyl on benzothiazole. Molecular formula $C{15}H{11}BrN_2OS$ (molar mass 347.23 g/mol), contrasting with the target compound’s ethoxy group .

Key Differences :

  • Substituent Effects : The ethoxy group in the target compound enhances solubility and steric bulk compared to methyl or hydrogen substituents.
  • Crystal Packing : Larger substituents (e.g., ethoxy vs. fluoro) alter crystal lattice dimensions and intermolecular interactions, impacting optical and thermal properties .
Brominated Benzamide Derivatives with Heterocyclic Cores

a. 2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide

  • Features a pyrazole core instead of benzothiazole. DFT studies reveal hydrogen bonding and electrostatic stabilization, with experimental data showing similar stability to its chloro analogue .

b. MMV665909 (2-Bromo-N-(4-Pyridin-2-yl-1,3-Thiazol-2-yl)Benzamide)

  • Contains a pyridine-thiazole hybrid core. This compound synergizes with paromomycin, indicating bioactivity linked to mRNA translation errors .
  • Comparison : The ethoxy-benzothiazole moiety in the target compound may confer distinct electronic properties, affecting bioavailability or target binding compared to pyridine-thiazole systems .

Biological Activity

2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and empirical evidence from various studies.

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core : The compound is synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and a halogenating agent.
  • Ethoxylation : An ethoxy group is introduced via etherification using ethyl iodide or diethyl sulfate.
  • Amidation : The final step involves reacting the brominated and ethoxylated benzothiazole with benzoyl chloride in the presence of a base like triethylamine.

The resulting structure can be represented as follows:

C16H13BrN2O2S\text{C}_{16}\text{H}_{13}\text{BrN}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical cellular processes. For instance, studies suggest it may inhibit dihydroorotase and DNA gyrase, both essential for bacterial survival and proliferation .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria. Its mechanism often involves disrupting bacterial cell wall synthesis or interfering with DNA replication .

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial activity of this compound against different bacterial strains. Below is a summary table highlighting its efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis16 µg/mL

Case Studies

  • Study on Antibacterial Properties : A research study conducted by MDPI reported that derivatives of benzothiazole, including the compound , showed enhanced antibacterial activity when electron-donating groups were present in specific positions on the benzothiazole ring. The study indicated that substituents like ethoxy significantly boost antimicrobial efficacy .
  • Anticancer Potential : Another investigation focused on the anticancer properties of benzothiazole derivatives. It was found that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .

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